molecular formula C11H7ClN2OS B12629785 S-Pyridin-2-yl 2-chloropyridine-3-carbothioate CAS No. 921599-94-2

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate

Cat. No.: B12629785
CAS No.: 921599-94-2
M. Wt: 250.70 g/mol
InChI Key: XBOARVDSUXPFOR-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-thiol in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropyridine moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiol group in the pyridine-2-thiol moiety can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include disulfides or sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

921599-94-2

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.70 g/mol

IUPAC Name

S-pyridin-2-yl 2-chloropyridine-3-carbothioate

InChI

InChI=1S/C11H7ClN2OS/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H

InChI Key

XBOARVDSUXPFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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